

# Unveiling the Molecular Landscape of MC-1-F2: A Technical Guide

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## Compound of Interest

Compound Name: MC-1-F2

Cat. No.: B15136851

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological context of **MC-1-F2**, a novel small molecule inhibitor of the Forkhead box protein C2 (FOXC2). This document is intended to serve as a foundational resource for researchers engaged in oncology, drug discovery, and molecular biology.

## Molecular Structure and Physicochemical Properties

**MC-1-F2** has been identified as the first direct small-molecule inhibitor of the transcription factor FOXC2.<sup>[1]</sup> Its fundamental molecular and physical characteristics are summarized below. At present, detailed crystallographic or 3D structural data providing precise bond lengths and angles for **MC-1-F2** are not publicly available.

Table 1: Physicochemical Properties of **MC-1-F2**

Property	Value	Reference
Molecular Formula	C <sub>37</sub> H <sub>46</sub> N <sub>16</sub> O	[2]
Molecular Weight	746.87 g/mol	[2]
CAS Number	2376894-10-7	[2]
Appearance	Solid	[2]
Color	White to off-white	[2]
SMILES	<chem>N=C(NCCCCNC1=NC(NC2=C C=C(C=C2)OC3=CC=CC=C3) =NC(N4CCN(CC4)C5=NC(NC 6=CC=C(N7CCOCC7)C=C6)= NC(N)=N5)=N1)N</chem>	[2]
Purity	99.78%	[2]
Storage	4°C, stored under nitrogen	[2]

## Biological Activity and Mechanism of Action

**MC-1-F2** functions as a direct inhibitor of FOXC2, a transcription factor implicated in tumor progression and metastasis.[1] It has demonstrated significant biological activity in various cancer cell lines, primarily through the modulation of the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.

Table 2: Summary of In Vitro Biological Activity of **MC-1-F2**

Parameter	Cell Line(s)	Effect	Concentration/ Conditions	Reference
Binding Affinity (Kd)	Full-length FOXC2	26 $\mu$ M	-	[2]
FOXC2 Protein Levels	DU145 and PC3 (CRPC)	Reduction in protein levels, no significant effect on gene expression	20 $\mu$ M, 48 h	[2]
EMT Markers	MDA-MB-231 (Breast Cancer)	Downregulation of N-cadherin, Vimentin, Slug, and ZEB1; Upregulation of E-cadherin	20 $\mu$ M, 24-48 h	[2]
Cancer Stem Cell (CSC) Properties	MDA-MB-231	Decrease in c- Myc and KLF4 expression; Reduced nuclear localization of $\beta$ - catenin	20 $\mu$ M, 48 h	[2]
Invasiveness	DU145 and PC3	Inhibition of invasive capabilities	20 $\mu$ M, 24 h	[2]
Cell Viability (IC <sub>50</sub> )	MDA-MB-231	20 $\mu$ M	0-50 $\mu$ M	[2]

The mechanism of action of **MC-1-F2** involves the induction of FOXC2 degradation via the 26S proteasome and a reduction in its nuclear localization in cancer cells.[2]

## Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **MC-1-F2** are described in the primary literature by Castaneda, M. et al. in *Bioorganic & Medicinal Chemistry Letters*, 2023, volume 91, article 129369.[1][3] Due to restricted access to the full-text article, a comprehensive reproduction of these protocols is not possible here. However, information regarding in vivo dissolution is available from commercial suppliers.

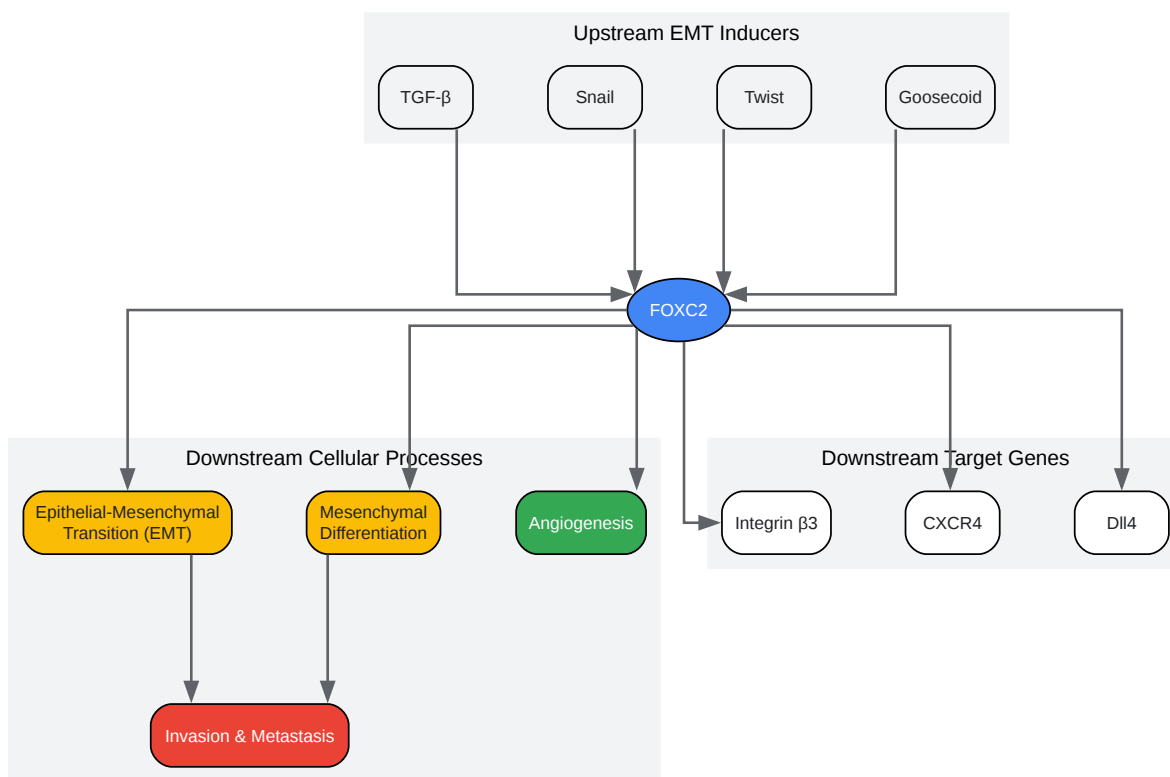
In Vivo Dissolution Protocol (MedChemExpress):[2]

- Protocol 1: A solution can be prepared with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, yielding a clear solution with a solubility of  $\geq 2.5$  mg/mL (3.35 mM).
- Protocol 2: A solution can be prepared with 10% DMSO and 90% (20% SBE- $\beta$ -CD in Saline), also resulting in a clear solution with a solubility of  $\geq 2.5$  mg/mL (3.35 mM).

It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[2]

## The FOXC2 Signaling Pathway

FOXC2 is a key transcription factor that regulates a multitude of cellular processes involved in embryonic development and cancer progression.[4][5][6] Its activity is intertwined with several major signaling pathways, making it a critical node in the regulation of cell fate and behavior. The diagram below illustrates a simplified model of the FOXC2 signaling pathway, highlighting its upstream regulators and downstream effectors.



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### FOXC2 Signaling Pathway Overview

This diagram illustrates that various EMT-inducing signals can lead to the expression of FOXC2.[6] In turn, FOXC2 promotes mesenchymal differentiation and the overall EMT program, which are crucial for cancer cell invasion and metastasis.[6] FOXC2 also plays a role in angiogenesis by regulating the expression of genes such as Integrin  $\beta$ 3, CXCR4, and Dll4.[7]

## Conclusion

**MC-1-F2** represents a significant development in the targeted inhibition of the FOXC2 transcription factor. Its ability to modulate the epithelial-mesenchymal transition and inhibit cancer stem cell properties underscores its potential as a therapeutic candidate for various cancers, including breast and castration-resistant prostate cancer. Further research, particularly the elucidation of its three-dimensional structure and detailed synthetic pathways, will be invaluable for the development of more potent and specific FOXC2 inhibitors. This guide provides a consolidated resource of the currently available technical information on **MC-1-F2** to support these ongoing research and development efforts.

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